4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde
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Overview
Description
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde is an organic compound with the molecular formula C16H13F3O3 and a molecular weight of 310.27 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenoxy group attached to a benzaldehyde core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-(trifluoromethyl)phenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzoic acid.
Reduction: 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzoic acid: An oxidized derivative with similar structural features.
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzyl alcohol: A reduced derivative with similar structural features.
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzene: A compound with a similar core structure but lacking the aldehyde group.
Uniqueness
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-15-6-5-11(9-20)7-12(15)10-22-14-4-2-3-13(8-14)16(17,18)19/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZHVKGLHYSKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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